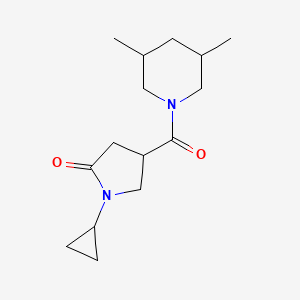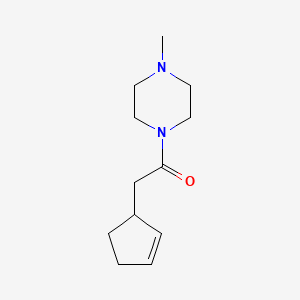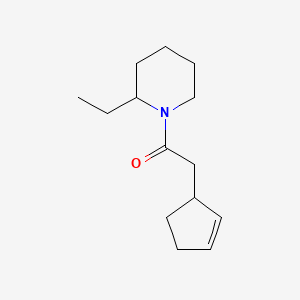
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity in recent years as a recreational drug. However, the focus of
Mechanism of Action
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone involves the activation of the serotonin 2A receptor, which leads to changes in the activity of neurons in the brain. This results in altered perception, mood, and cognition. Additionally, this compound has been shown to have agonistic effects on other serotonin receptors, including 5-HT1A and 5-HT2B.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, studies have shown that it can increase levels of dopamine, norepinephrine, and cortisol in the brain, which are associated with increased arousal and stress response. Additionally, this compound has been shown to increase heart rate and blood pressure, which can be potentially dangerous in some individuals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the use of this compound in lab experiments is limited by its potential for toxicity and the lack of knowledge regarding its long-term effects.
Future Directions
Future research on 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone should focus on further understanding its mechanism of action and potential therapeutic uses. Additionally, studies are needed to determine the long-term effects of this compound and its potential for toxicity. Finally, investigations into the development of safer and more effective psychedelic drugs should be pursued.
In conclusion, this compound is a synthetic psychedelic drug that has potential therapeutic uses and is a useful tool for studying the serotonin 2A receptor. However, its use is limited by its potential for toxicity and the lack of knowledge regarding its long-term effects. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone involves the reaction of 2,5-dimethoxyphenethylamine with cyclopentadiene and ethyl chloroacetate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained by purification through recrystallization.
Scientific Research Applications
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This has led to investigations into the use of this compound as a potential treatment for mental health disorders such as depression, anxiety, and PTSD.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-14-7-9-15(10-8-14)13(16)11-12-5-3-4-6-12/h3,5,12H,2,4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFRMWHZUHZLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)

![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)

![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)

